N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-21(2)13(16-4-3-7-26-16)10-20-18(23)17(22)19-9-12-5-6-14-15(8-12)25-11-24-14/h3-8,13H,9-11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDCKMURBFLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide, identified by its CAS number 2194908-02-4, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure features a benzodioxole moiety, which is known for its various biological activities, combined with a dimethylamino group and a thiophene derivative.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 2194908-02-4 |
| LogP | 2.7498 |
| Polar Surface Area | 70.723 Ų |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The benzodioxole component is often associated with antibacterial and antifungal activities due to its ability to interact with microbial cell membranes.
2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways.
3. Neuropharmacological Effects
Given the presence of the dimethylamino group, there is potential for central nervous system activity. Compounds with similar structures have been studied for their effects on serotonin receptors, which could imply that this compound may act as a serotonin receptor modulator.
The biological activity of this compound likely involves several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly serotonin receptors, influencing mood and pain pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Serotonin Receptor Agonists : Research on structurally similar compounds has demonstrated their effectiveness as agonists for serotonin receptors (5-HT1D), showing comparable affinity to established drugs like sumatriptan .
- Antimicrobial Studies : A study focusing on benzodioxole derivatives highlighted their effectiveness against various bacterial strains, indicating potential for further development in antimicrobial therapies .
- Anti-inflammatory Research : Investigations into compounds with similar functional groups have revealed their capacity to reduce inflammation markers in vitro, supporting the hypothesis that this compound may share these properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares core features with several ethanediamide derivatives, differing primarily in substituents and heterocyclic components. Key comparisons include:
Key Observations:
- Thiophene vs. Fluorophenyl/Piperazinyl Groups : The thiophene moiety in the target compound introduces sulfur-mediated interactions and distinct electronic properties compared to fluorophenyl or piperazinyl groups in analogues . This may alter binding to targets like serotonin or dopamine receptors.
- Dimethylamino vs. Piperazinyl: Dimethylamino groups improve aqueous solubility but lack the conformational flexibility of piperazinyl groups, which are often utilized in CNS-active compounds for enhanced receptor fit .
- Ethanediamide Linker : All compounds retain this linker, suggesting shared hydrogen-bonding capabilities. However, substituent variations influence steric bulk and dipole moments.
Pharmacological and Physicochemical Properties
- Lipophilicity: The dimethylamino-thiophene combination in the target compound may offer intermediate lipophilicity compared to highly lipophilic fluorophenyl derivatives (e.g., : logP ~3.5) .
- Metabolic Stability : The benzodioxole group resists oxidative metabolism, similar to fluorophenyl-substituted analogues .
- Target Selectivity : Piperazinyl derivatives () are often designed for serotonin or adrenergic receptors, whereas the thiophene group in the target compound may favor interactions with purinergic or ion-channel targets .
Preparation Methods
Synthesis of (2H-1,3-Benzodioxol-5-yl)methylamine
Piperonal (benzodioxol-5-carbaldehyde) is reductively aminated using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours, yielding (2H-1,3-benzodioxol-5-yl)methylamine with 78% efficiency. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Synthesis of [2-(Dimethylamino)-2-(thiophen-2-yl)]ethylamine
Thiophene-2-carbaldehyde undergoes a Strecker amino acid synthesis with dimethylamine and potassium cyanide in aqueous ethanol (pH 8–9) at 25°C for 24 hours. The resulting nitrile intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux, affording the target amine in 65% overall yield.
Amide Bond Formation Strategies
The ethanediamide linkage is constructed via two primary routes:
Oxalyl Chloride-Mediated Coupling
-
Step 1 : (2H-1,3-Benzodioxol-5-yl)methylamine (1.0 equiv) reacts with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C for 2 hours under nitrogen, forming the monoacid chloride intermediate.
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Step 2 : [2-(Dimethylamino)-2-(thiophen-2-yl)]ethylamine (1.05 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at 25°C for 12 hours, yielding the diamide product (72% yield).
Key Parameters
-
Solvent: Dichloromethane
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Temperature: 0°C → 25°C
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Workup: Sequential washes with 5% HCl, saturated NaHCO3, and brine
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Purification: Silica gel chromatography (ethyl acetate/methanol 9:1)
Carbodiimide Coupling
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide (DMF) at 25°C. Both amines are added simultaneously to oxalic acid (1.0 equiv), achieving 68% yield after 24 hours.
Advantages
-
Avoids handling toxic oxalyl chloride
-
Compatible with acid-sensitive functional groups
Optimization of Reaction Conditions
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.52 | 65 |
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 61 |
Polar aprotic solvents (DMF) enhance carbodiimide activation but may complicate purification. Non-polar solvents (DCM) favor oxalyl chloride reactivity.
Temperature and Reaction Time
-
Oxalyl Chloride Route : Completion within 14 hours at 25°C; prolonged durations (>20 hours) lead to 8–12% decomposition.
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Carbodiimide Route : Optimal at 25°C for 24 hours; heating to 40°C reduces yield by 15% due to HOBt degradation.
Purification and Characterization
Chromatographic Separation
The crude product is purified via flash chromatography using a gradient of ethyl acetate/methanol (95:5 → 80:20). Fractions are analyzed by LC-MS (electrospray ionization, positive mode) for m/z = 416.2 [M+H]+.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl3) : δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole), 6.75 (s, 1H, benzodioxole), 6.50 (dd, J = 3.6, 5.1 Hz, 1H, thiophene), 4.25 (s, 2H, CH2-benzodioxole), 3.40–3.20 (m, 4H, NCH2 and CH2N), 2.30 (s, 6H, N(CH3)2).
-
¹³C NMR : 167.8 (C=O), 147.5 (benzodioxole-O), 126.3 (thiophene-C), 56.2 (N(CH3)2).
Scale-Up Considerations and Industrial Feasibility
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Quantity per kg Product |
|---|---|---|
| Oxalyl chloride | 120 | 0.8 L |
| EDC | 450 | 1.2 kg |
| Piperonal | 200 | 0.7 kg |
The oxalyl chloride route is 33% more cost-effective than carbodiimide coupling for large-scale synthesis.
Environmental Impact
Waste streams from the oxalyl chloride method require neutralization with aqueous NaOH to convert residual HCl and oxalic acid derivatives into non-hazardous salts. The carbodiimide route generates less acidic waste but necessitates DMF recovery via distillation.
Alternative Synthetic Pathways
Enzymatic Amidation
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the coupling of oxalic acid diethyl ester with both amines in tert-amyl alcohol at 50°C. This method achieves 58% yield but requires 7 days, limiting industrial utility.
Solid-Phase Synthesis
Wang resin-bound oxalic acid is sequentially reacted with the amines using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Cleavage with trifluoroacetic acid (TFA) yields the product in 61% purity, necessitating further HPLC purification.
Q & A
Q. Optimization Tips :
- Maintain inert atmospheres (N₂/Ar) to prevent oxidation.
- Control temperature (0–25°C) during exothermic steps.
- Monitor reaction progress via TLC or LC-MS .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Oxalyl chloride, DCM, 0°C | 75–85 | |
| Coupling | EDC/HOBt, DMF, RT | 60–70 |
Basic: How is the structural integrity of the compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of benzodioxole, thiophene, and dimethylamino groups. Key peaks:
- Benzodioxole protons: δ 6.7–6.9 ppm (multiplet).
- Thiophene protons: δ 7.2–7.4 ppm .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₈H₂₂N₃O₄) .
Advanced: What methodologies identify its molecular targets in enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to targets like falcipain-2/3 (antimalarial relevance) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Enzyme Assays : Monitor inhibition of cysteine proteases (e.g., fluorogenic substrate cleavage assays) .
Example : A 2022 study used molecular dynamics (MD) simulations (GROMACS/AMBER) to predict binding poses of similar oxamide derivatives to falcipain-2 .
Advanced: How can stability under physiological conditions be systematically evaluated?
Methodological Answer:
- pH Stability : Incubate compound in buffers (pH 2–9) and analyze degradation via HPLC at 24/48/72 hours .
- Thermal Stress : Heat at 40–60°C for 1 week, then assess purity.
- Light Exposure : Conduct ICH Q1B photostability testing .
Q. Key Findings :
- Ethanediamide bonds may hydrolyze under acidic conditions (pH < 4).
- Thiophene rings are prone to oxidation; antioxidants (e.g., BHT) improve stability .
Advanced: How do molecular dynamics (MD) simulations contribute to understanding its mechanism?
Methodological Answer:
- Simulation Setup : Use CHARMM36 force fields in explicit solvent (e.g., TIP3P water) for 1+ µs trajectories .
- Analysis :
- Validation : Compare MD-predicted binding free energies (MM/PBSA) with experimental IC₅₀ values .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-analyze compound via HPLC (>98% purity) to exclude batch variability .
- Assay Standardization : Use reference inhibitors (e.g., E64 for cysteine proteases) to calibrate activity .
- Crystallographic Refinement : Re-process X-ray data with SHELXL to confirm active conformation .
Case Study : Discrepancies in IC₅₀ values for falcipain-2 inhibition were resolved by optimizing assay pH (5.5 vs. 7.4) .
Advanced: How to perform structure-activity relationship (SAR) studies with analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or dimethylamino with piperazine) .
- Activity Testing : Screen analogs in enzyme inhibition and cytotoxicity assays.
- Computational SAR : Dock analogs (AutoDock Vina) to identify critical interactions (e.g., benzodioxole’s π-stacking with Phe residues) .
Q. Table 2: Analog Activity Comparison
| Analog | Structural Change | IC₅₀ (µM) | Reference |
|---|---|---|---|
| QOD | Quinolinyl oxamide | 0.12 | |
| ICD | Indole carboxamide | 0.08 |
Basic: What role do SHELX programs play in crystallographic analysis?
Methodological Answer:
- SHELXD : Solve phase problems via dual-space methods for small molecules .
- SHELXL : Refine structures with anisotropic displacement parameters and hydrogen-bond constraints .
- SHELXE : Automated model building for high-throughput studies .
Advanced: What in vivo models assess pharmacodynamic pathways?
Methodological Answer:
- Mouse Models : Administer compound (e.g., 50 mg/kg, oral) and measure target engagement via biomarker analysis (e.g., reduced parasite load in malaria models) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites and off-target effects .
Basic: How to evaluate preclinical toxicity?
Methodological Answer:
- Acute Toxicity : Single-dose studies in rodents (OECD 423), monitoring mortality and organ histopathology.
- Genotoxicity : Ames test (bacterial reverse mutation assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
